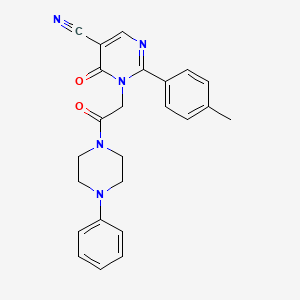

6-Oxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(p-tolyl)-1,6-dihydropyrimidine-5-carbonitrile

Description

This compound features a dihydropyrimidine core with a 6-oxo group, a 5-carbonitrile substituent, and a 2-(p-tolyl) aromatic ring. The N1 position is substituted with a 2-oxoethyl group linked to a 4-phenylpiperazine moiety. The p-tolyl group enhances lipophilicity compared to unsubstituted phenyl rings, which may influence membrane permeability .

Properties

IUPAC Name |

2-(4-methylphenyl)-6-oxo-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N5O2/c1-18-7-9-19(10-8-18)23-26-16-20(15-25)24(31)29(23)17-22(30)28-13-11-27(12-14-28)21-5-3-2-4-6-21/h2-10,16H,11-14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZAVDKBHWLGXIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC=C(C(=O)N2CC(=O)N3CCN(CC3)C4=CC=CC=C4)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-Oxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2-(p-tolyl)-1,6-dihydropyrimidine-5-carbonitrile is a member of the dihydropyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of anticonvulsant and anticancer research. This article aims to summarize the biological activities associated with this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 366.43 g/mol. The structure includes a dihydropyrimidine core, which is known for its diverse pharmacological profiles.

Anticonvulsant Activity

Research has indicated that derivatives of compounds containing the 4-phenylpiperazine moiety exhibit significant anticonvulsant properties. A study synthesized various 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones , which share structural similarities with our compound of interest. These derivatives were subjected to anticonvulsant screening using models such as maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice.

Key Findings:

- Most compounds demonstrated effectiveness in at least one seizure model.

- The most active compounds showed high efficacy in the 6-Hz psychomotor seizure test .

- Neurotoxicity was assessed using the rotarod test, ensuring safety profiles were established alongside efficacy evaluations .

| Compound | MES Activity | scPTZ Activity | 6-Hz Psychomotor Test |

|---|---|---|---|

| Compound A | High | Moderate | High |

| Compound B | Moderate | High | Moderate |

| Compound C | Low | Low | High |

Anticancer Activity

In addition to anticonvulsant properties, similar dihydropyrimidine derivatives have shown promising anticancer activity against various human cancer cell lines. The Mannich bases derived from these compounds were tested against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells.

Case Study:

A study found that certain Mannich bases exhibited cytotoxicity ranging from 8.2 to 32.1 μM against androgen-independent prostate cancer (PC-3) cells. The best-performing compounds showed significant interference with DNA topoisomerase I, suggesting a mechanism for their anticancer activity .

| Cell Line | IC50 Value (μM) | Mechanism of Action |

|---|---|---|

| HeLa | 15.4 | DNA Topoisomerase I Inhibition |

| HepG2 | 12.3 | Apoptosis Induction |

| A549 | 20.0 | Cell Cycle Arrest |

Mechanistic Insights

The biological activity of This compound can be attributed to its ability to interact with various molecular targets involved in seizure activity and tumor progression.

Anticonvulsant Mechanism

The anticonvulsant effects are likely mediated through modulation of neurotransmitter systems and ion channels involved in neuronal excitability. The presence of the piperazine moiety enhances binding affinity to receptors involved in synaptic transmission.

Anticancer Mechanism

The anticancer properties may involve the inhibition of key enzymes such as DNA topoisomerases, leading to disrupted DNA replication in cancer cells. Additionally, these compounds may induce apoptosis through mitochondrial pathways.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that derivatives of compounds similar to 6-Oxo-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl) have been synthesized and tested for anticonvulsant properties. A study highlighted the synthesis of various 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl] pyrrolidine derivatives, demonstrating significant anticonvulsant effects in animal models .

Antimicrobial Properties

Compounds derived from dihydropyrimidines have shown promising antimicrobial activity against various pathogens. For instance, studies have evaluated the efficacy of synthesized derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli, revealing that certain modifications enhance their antibacterial properties .

CNS Disorders

The inhibition of specific enzymes linked to cognitive disorders has been explored with compounds similar to this dihydropyrimidine derivative. Inhibitors targeting 11β-hydroxysteroid dehydrogenase type 1 have been associated with potential treatments for metabolic syndrome and cognitive decline, including Alzheimer's disease .

Table 1: Summary of Biological Activities

Molecular Docking Studies

Molecular docking studies have been performed to predict the binding affinities of this compound and its derivatives to various biological targets. These studies help elucidate the mechanisms underlying their pharmacological effects and guide further optimization of lead compounds.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Variations

Dihydropyrimidine Derivatives

- Target Compound : Retains the dihydropyrimidine core, critical for hydrogen bonding via the 6-oxo and 5-carbonitrile groups.

- (6-Oxo-4-phenyl-2-sulfanyl-1,6-dihydropyrimidine-5-carbonitrile): Replaces the N1 substituent with a 2-sulfanyl group and positions a phenyl ring at C4.

- (4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile) : Features a methylthio group at C4, enhancing lipophilicity compared to the target compound’s p-tolyl group. This substitution may affect metabolic stability .

Pyridazine and Pyrazolo-Pyrimidine Cores

Substituent Effects

Piperazine Moieties

- Target Compound: The 4-phenylpiperazine group at N1 is a common pharmacophore in serotonin and dopamine receptor ligands.

Aromatic Substituents

Physicochemical Properties

Research Implications

- Fluorine and Sulfur Effects : Fluorinated analogs () may exhibit prolonged half-lives, while sulfur-containing derivatives () could modulate redox activity .

Q & A

Q. What are the critical parameters for synthesizing the compound to achieve high yield and purity?

The synthesis of this compound involves multi-step reactions requiring precise control of temperature, solvent selection (e.g., dichloromethane or ethanol), and reaction time. For example, condensation reactions under acidic or basic conditions are common initial steps . Intermediate purification via column chromatography and rigorous monitoring (e.g., TLC or HPLC) is essential to minimize side products. Final yield optimization often depends on stoichiometric ratios of reagents like β-chloroenaldehyde derivatives and urea analogs .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing intermediates and the final product?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation, particularly for verifying the substitution patterns on the pyrimidine ring and piperazine moieties. High-Performance Liquid Chromatography (HPLC) ensures purity (>95%), while mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy can validate functional groups like nitriles and carbonyls .

Q. What preliminary biological activities are hypothesized for this compound, and how can they be tested?

The compound’s structural features (e.g., nitrile, piperazine) suggest potential interactions with enzymes or receptors, such as kinase inhibition or GPCR modulation. Initial screening should include in vitro assays like enzyme inhibition (e.g., kinase panels) and cytotoxicity studies (e.g., MTT assays on cancer cell lines) . Molecular docking can predict binding affinities to targets like the adenosine receptor .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in the final coupling step?

Low yields in coupling steps (e.g., introducing the 4-phenylpiperazine group) may arise from steric hindrance or poor nucleophilicity. Strategies include:

- Using coupling agents like EDCI or HOBt to activate carboxyl groups.

- Employing microwave-assisted synthesis to enhance reaction kinetics.

- Screening solvents (e.g., DMF vs. THF) to improve reagent solubility .

Q. What methodologies are recommended to analyze thermal stability and phase transitions during formulation?

Thermogravimetric Analysis (TGA) quantifies decomposition temperatures, while Differential Scanning Calorimetry (DSC) identifies melting points and polymorphic transitions. For hygroscopic compounds, dynamic vapor sorption (DVS) studies assess moisture stability. These data guide excipient selection in solid dispersions or co-crystals .

Q. How should researchers resolve contradictions in biological activity data across studies?

Discrepancies may arise from variations in assay conditions (e.g., pH, serum concentration) or compound purity. Solutions include:

- Validating purity via orthogonal methods (e.g., NMR + HPLC).

- Replicating assays under standardized protocols (e.g., CLSI guidelines).

- Conducting structure-activity relationship (SAR) studies to isolate active pharmacophores .

Q. What experimental approaches are suitable for elucidating the mechanism of action?

- Cellular assays : siRNA knockdown of suspected targets (e.g., kinases) to observe rescue effects.

- Biophysical techniques : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure binding kinetics.

- Metabolomics : Profiling metabolic changes in treated cells to identify affected pathways .

Q. How can solubility challenges be addressed in pharmacokinetic studies?

The compound’s low aqueous solubility (common in dihydropyrimidines) can be mitigated via:

- Prodrug design : Introducing ionizable groups (e.g., phosphate esters).

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles.

- Co-solvent systems : Using PEG or cyclodextrins to enhance bioavailability .

Q. What strategies explore the reactivity of functional groups for derivatization?

The nitrile group can undergo hydrolysis to carboxylic acids or react with Grignard reagents to form ketones. The piperazine moiety allows for alkylation or acylation to modify steric and electronic properties. Computational tools (e.g., DFT calculations) predict reactive sites for targeted modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.